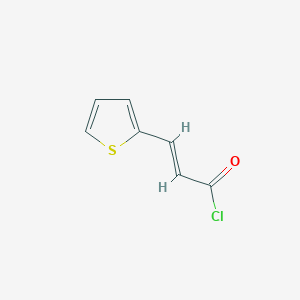

3-(2-Thienyl)acryloyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-thiophen-2-ylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPKHEMQDJRRIE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460446 | |

| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28424-61-5 | |

| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Thienyl)acryloyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3-(2-thienyl)acryloyl chloride, a versatile bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, provide validated protocols for its synthesis and key reactions, and discuss its strategic application in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists and professionals in the field, bridging the gap between theoretical knowledge and practical application.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 28424-61-5, is a reactive acyl chloride featuring a thiophene ring conjugated to an acryloyl chloride moiety.[1][2] This unique combination of a heteroaromatic ring and a reactive electrophilic group makes it a valuable building block in the synthesis of a diverse range of molecular architectures.

The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore in numerous approved drugs, often contributing to enhanced biological activity and improved pharmacokinetic profiles. The acryloyl chloride group, on the other hand, is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the thienylacryloyl scaffold into various molecules.

Key Physicochemical Data:

For clarity and ease of reference, the key physicochemical properties of this compound are summarized in the table below. It is important to note that due to its reactive nature, some physical properties like melting and boiling points may be subject to decomposition.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClOS | [2] |

| Molecular Weight | 172.63 g/mol | [2] |

| CAS Number | 28424-61-5 | [1][2] |

| Appearance | (Not explicitly stated, likely a liquid or low-melting solid) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM) | [3] |

Spectroscopic Characterization: A Guide to Identification

Accurate characterization of this compound is paramount to ensure its purity and to confirm the success of its synthesis. The following sections detail the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by several characteristic absorption bands.[1] The most prominent of these is the strong carbonyl (C=O) stretching vibration of the acyl chloride, which typically appears in the range of 1740-1720 cm⁻¹.[1] The presence of the carbon-carbon double bond in the acryloyl moiety gives rise to a medium intensity C=C stretching band around 1634 cm⁻¹.[1] Additionally, the thiophene ring exhibits characteristic vibrations, including aromatic C-H stretching between 3100-3000 cm⁻¹ and ring stretching modes in the 1600-1400 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The protons on the thiophene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm, with coupling patterns characteristic of a 2-substituted thiophene. The vinyl protons of the acryloyl group will appear as doublets, with their chemical shifts and coupling constants being indicative of the trans or cis configuration.

¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the acyl chloride in the downfield region, typically around δ 165-175 ppm. The carbons of the thiophene ring and the vinyl group will also have distinct chemical shifts that can be used for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[1] The molecular ion peak (M⁺) corresponding to the exact mass of the molecule will be observed. The fragmentation pattern will likely involve the loss of the chlorine atom and other characteristic fragments of the thienyl and acryloyl moieties, providing further structural confirmation.

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is the reaction of 3-(2-thienyl)acrylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this transformation. The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO and CO₂), which simplifies the purification process.[4]

Below is a detailed, step-by-step protocol for the synthesis of this compound using oxalyl chloride.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

-

3-(2-Thienyl)acrylic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon gas supply

-

Ice bath

-

Rotary evaporator

Procedure:

-

Inert Atmosphere: Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

-

Dissolution: To the flask, add 3-(2-thienyl)acrylic acid (1.0 equivalent) and anhydrous DCM. Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl) will be observed. The rate of addition should be controlled to prevent excessive foaming.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, or until the gas evolution ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

Work-up: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

Product: The resulting crude this compound is often used directly in the next step without further purification due to its reactivity. If purification is necessary, it can be attempted by distillation under high vacuum, though this carries a risk of polymerization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis back to the carboxylic acid.

-

Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent with oxalyl chloride, which is a more potent acylating agent.

-

Excess Oxalyl Chloride: A slight excess of oxalyl chloride ensures the complete conversion of the carboxylic acid.

-

Controlled Addition at 0 °C: The reaction is exothermic. Slow, controlled addition at a low temperature helps to manage the reaction rate and prevent potential side reactions.

Reactivity and Key Transformations

The chemistry of this compound is dominated by the high electrophilicity of the carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions.

General Reaction Mechanism:

Caption: General mechanism of nucleophilic acyl substitution.

Amide Formation

This compound reacts readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and exothermic. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.

Experimental Protocol for Amide Synthesis:

-

Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude amide by recrystallization or column chromatography.

Ester Formation

Similarly, alcohols react with this compound to yield esters. These reactions are also typically performed in the presence of a base to scavenge the generated HCl.

Experimental Protocol for Ester Synthesis:

-

Dissolution: Dissolve the alcohol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like DCM.

-

Cooling: Cool the solution to 0 °C.

-

Acyl Chloride Addition: Add this compound (1.05 equivalents) dropwise to the stirred solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for amide synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(2-thienyl)acryloyl scaffold is a privileged motif in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring and can participate in various non-covalent interactions with biological targets. The conjugated acryloyl system provides a rigid linker and can also act as a Michael acceptor in certain contexts.

The incorporation of this scaffold has led to the discovery of compounds with a wide range of biological activities, including:

-

Antimicrobial Agents: The thiophene moiety is present in many compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Agents: Derivatives of 3-(2-thienyl)acrylic acid have been investigated for their anti-inflammatory effects.

-

Anticancer Agents: The thienopyrimidine scaffold, which can be synthesized from precursors derived from this compound, has shown promise as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5]

-

Enzyme Inhibitors: The reactive nature of the acryloyl group can be exploited for the development of covalent inhibitors of enzymes.

The ability to readily synthesize a library of amides and esters from this compound allows for a systematic exploration of the structure-activity relationship (SAR) around this core scaffold.[6] By varying the amine or alcohol component, researchers can fine-tune the physicochemical properties and biological activity of the resulting molecules to optimize their therapeutic potential.

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous chemical. While specific toxicity data for this compound is limited, it should be handled with the same precautions as other acyl chlorides.

-

Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]

-

Lachrymator: It is likely a lachrymator, causing irritation and tearing of the eyes.

-

Reacts Violently with Water: Contact with water will lead to a vigorous exothermic reaction, producing corrosive HCl gas.[7]

Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from water and other nucleophilic substances.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Small amounts can be carefully quenched by slow addition to a stirred solution of sodium bicarbonate.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and drug discovery. Its unique combination of a biologically relevant thiophene ring and a reactive acyl chloride functional group provides a powerful tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully exploit the potential of this important chemical building block.

References

- Smolecule. (2023, August 15). Buy this compound | 28424-61-5.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN109553526A - A kind of continuous producing method of acryloyl chloride.

- International Journal of Electrochemical Science. (2015, June 24).

- Reddit. (2025, February 12). Reaction Help : r/OrganicChemistry.

- Nussbaumer, P., Petranyi, G., & Stütz, A. (1991). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. Journal of Medicinal Chemistry, 34(1), 65–73.

- BASF. (n.d.).

- ResearchGate. (2025, October 17). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.

- Chemos GmbH&Co.KG. (n.d.).

- YouTube. (2021, April 23).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- ResearchGate. (n.d.). The FTIR spectrum for compound of acryloyl chloride.

- ChemicalBook. (n.d.). 3-(2-THIENYL)ANILINE synthesis.

- R Discovery. (2015, May 7). Synthesis, and structure–activity relationship for C(4) and/or C(5) thienyl substituted pyrimidines, as a new family of antimycobacterial compounds.

- Ambeed.com. (n.d.). 5928-51-8|3-(2-Thienyl)propionic Acid.

- ChemicalBook. (n.d.). Acryloyl chloride(814-68-6) 1H NMR spectrum.

- Green Synthesis and Application of New Antioxidant 3052. (2020, March 17).

- bioRxiv. (n.d.). SYNTHETIC METHODS General methods.

- Drug Design Org. (2005, May 15).

- 007Chemicals. (n.d.). (2E)-3-(2-Thienyl)acryloyl chloride || cas 28424-61-5.

- MDPI. (2022, November 17).

- Benchchem. (n.d.). 2-(3-(2-Thienyl)acrylamido)benzoic Acid|RUO.

- SpectraBase. (n.d.). 3-(3-Methyl-2-thienyl)acrylic acid - Optional[13C NMR] - Chemical Shifts.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025, August 6).

- ACS Publications. (2020, February 17).

- Google Patents. (n.d.). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.

- NIST. (n.d.). Methacryloyl chloride - the NIST WebBook.

- ChemicalBook. (n.d.). This compound CAS#: 28424-61-5.

- Organic Chemistry Portal. (n.d.).

- Chemsrc. (2025, August 25). POLY(ACRYLOYL CHLORIDE) | CAS#:25189-84-8.

- ChemicalBook. (n.d.). Acryloyl chloride(814-68-6) IR Spectrum.

- Sigma-Aldrich. (n.d.). Acryloyl chloride.

- Synthorga. (n.d.).

Sources

- 1. Buy this compound | 28424-61-5 [smolecule.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. electrochemsci.org [electrochemsci.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. nj.gov [nj.gov]

physical and chemical properties of 3-(2-Thienyl)acryloyl chloride

An In-depth Technical Guide to 3-(2-Thienyl)acryloyl Chloride: Properties, Reactivity, and Handling

Introduction

This compound, with the CAS Number 28424-61-5, is a highly reactive bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure incorporates three key components: a thiophene ring, an α,β-unsaturated carbonyl system (acryloyl), and a reactive acyl chloride group. This unique combination makes it a valuable intermediate for introducing the 3-(2-thienyl)acryloyl moiety into a wide array of molecular scaffolds, enabling the synthesis of novel compounds with potential applications in pharmaceuticals and polymer chemistry.[3][4] This guide provides a detailed overview of its core physical and chemical properties, synthesis, reactivity, and essential safety protocols for laboratory professionals.

Physicochemical and Computed Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its chemical structure and data from analogous compounds. The acyl chloride functional group dictates its high reactivity, particularly its sensitivity to moisture.[5][6] Its physical state is likely a low-melting solid or a liquid, and it is expected to have a pungent odor, characteristic of acyl chlorides.[4][7]

The table below summarizes key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride | PubChem[1] |

| CAS Number | 28424-61-5 | PubChem[1] |

| Molecular Formula | C₇H₅ClOS | PubChem[1][2] |

| Molecular Weight | 172.63 g/mol | PubChem[1] |

| Canonical SMILES | C1=CSC(=C1)/C=C/C(=O)Cl | PubChem[1] |

| InChIKey | KKPKHEMQDJRRIE-ONEGZZNKSA-N | PubChem[1] |

| Topological Polar Surface Area | 45.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Synthesis and Chemical Reactivity

Synthesis

The primary and most efficient method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 3-(2-Thienyl)acrylic acid. This transformation is a cornerstone of organic synthesis.

Causality Behind Experimental Choices:

-

Chlorinating Agents: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are preferred over others (e.g., PCl₃) because their byproducts (SO₂, CO, CO₂, HCl) are gaseous, which simplifies the purification of the final product.[3][7]

-

Catalyst: The reaction is often catalyzed by a trace amount of N,N-dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form a Vilsmeier intermediate, which is a more potent acylating agent than the chlorinating agent itself, thereby accelerating the reaction.[8]

Caption: Synthesis of this compound from its carboxylic acid precursor.

Core Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution .

-

Hydrolysis: The compound is extremely sensitive to moisture. It reacts vigorously with water to hydrolyze back to 3-(2-Thienyl)acrylic acid.[5][7] This necessitates that all experiments be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Alcohols (Esterification): In the presence of a non-nucleophilic base like triethylamine or pyridine, it reacts with alcohols to form the corresponding esters. The base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the alcohol and halt the reaction.

-

Reaction with Amines (Amidation): It reacts readily with primary and secondary amines to yield stable amides.[5] This is one of its most common applications in drug development for creating libraries of compounds for biological screening. Again, a base is required to scavenge the generated HCl. The Schotten-Baumann technique is a standard procedure for this type of reaction.[9]

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a self-validating, step-by-step methodology for a typical amidation reaction.

Objective: To synthesize N-benzyl-3-(2-thienyl)acrylamide from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Methodology:

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with benzylamine (1.0 equivalents) and anhydrous DCM (approx. 0.2 M). The flask is sealed and placed under a nitrogen atmosphere.

-

Addition of Base: Anhydrous triethylamine (1.2 equivalents) is added to the solution. The mixture is cooled to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.

-

Addition of Acyl Chloride: this compound (1.05 equivalents) is dissolved in a small amount of anhydrous DCM and transferred to a dropping funnel. This solution is added dropwise to the stirring amine solution at 0 °C over 15-20 minutes. Causality: Slow, cold addition is critical to control the exothermic nature of the reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup (Quenching & Extraction): The reaction mixture is diluted with DCM and washed sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and brine. Trustworthiness: This washing sequence ensures the removal of water-soluble impurities and byproducts, forming a self-validating purification step.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Characterization: The crude solid is purified by recrystallization or silica gel column chromatography. The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is a hazardous chemical that must be handled with extreme care. Its safety profile is analogous to its parent compound, acryloyl chloride.

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[10][11][12]

-

Toxic: Fatal if inhaled.[11] The vapors are extremely destructive to the mucous membranes and upper respiratory tract.

-

Flammable: Acyl chlorides are often flammable liquids and vapors.

-

Water Reactive: Reacts violently with water, releasing heat and toxic HCl gas.[5]

-

Lachrymator: Vapors can cause severe irritation and tearing.[6]

Handling and Storage:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles along with a full-face shield.[10]

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[5][6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.[6]

References

-

Wikipedia. Acryloyl chloride. [Link]

- Google Patents. CN109553526A - A kind of continuous producing method of acryloyl chloride.

-

PubChem. This compound. [Link]

-

PubChem. 3-(2-Thienyl)acrylic acid. [Link]

-

007Chemicals. (2E)-3-(2-Thienyl)acryloyl chloride || cas 28424-61-5. [Link]

-

Chemistry Learner. Acryloyl Chloride Formula, Properties, Uses, MSDS. [Link]

-

ResearchGate. Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is? [Link]

- Google Patents. US5395966A - Process for the manufacture of acryloyl chloride.

-

PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). [Link]

-

Chemsrc. 3-(2-THIENYL)ACRYLIC ACID | CAS#:15690-25-2. [Link]

Sources

- 1. This compound | C7H5ClOS | CID 11263780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 007chemicals.com [007chemicals.com]

- 3. CN109553526A - A kind of continuous producing method of acryloyl chloride - Google Patents [patents.google.com]

- 4. CAS 814-68-6: Acryloyl chloride | CymitQuimica [cymitquimica.com]

- 5. Acryloyl Chloride Formula, Properties, Uses, MSDS [chemistrylearner.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 8. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-(2-Thienyl)acryloyl chloride molecular weight and formula

An In-Depth Technical Guide to 3-(2-Thienyl)acryloyl Chloride: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis protocols, reactivity, and applications, grounding all information in established scientific principles and literature.

Core Molecular Profile

This compound is a bifunctional molecule featuring a reactive acyl chloride group and a thienyl moiety, making it a valuable building block for introducing the 3-(2-thienyl)acryloyl group into various molecular scaffolds. Its structure combines the reactivity of an α,β-unsaturated carbonyl system with the electronic properties of the thiophene ring.

Quantitative Data Summary

The fundamental properties of this compound and its immediate precursor, 3-(2-Thienyl)acrylic acid, are summarized below for easy reference.

| Property | This compound | 3-(2-Thienyl)acrylic acid |

| Molecular Formula | C₇H₅ClOS[1][2] | C₇H₆O₂S[3] |

| Molecular Weight | 172.63 g/mol [1][2] | 154.19 g/mol [3] |

| IUPAC Name | (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride[1] | (E)-3-thiophen-2-ylprop-2-enoic acid[3] |

| CAS Number | 28424-61-5[1] | 1124-65-8 |

| Appearance | (Typically a solid or liquid, depending on purity) | Yellow Solid[4] |

| Melting Point | Not specified | 145-148 °C[4] |

Synthesis and Mechanism

The primary and most efficient route to this compound is through the chlorination of its parent carboxylic acid, 3-(2-Thienyl)acrylic acid. The choice of chlorinating agent is critical and depends on the desired purity, scale, and reaction conditions.

Causality of Reagent Selection

Acyl chlorides are commonly synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or benzoyl chloride (C₆H₅COCl).[5][6][7]

-

Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification as they can be easily removed from the reaction mixture. This drives the reaction to completion based on Le Chatelier's principle.

-

Oxalyl Chloride ((COCl)₂): Often preferred for milder reaction conditions and cleaner conversions, especially for sensitive substrates.[8] It requires a catalytic amount of N,N-dimethylformamide (DMF).[8][9] The byproducts (CO, CO₂, and HCl) are all gaseous, facilitating straightforward workup.

-

Benzoyl Chloride (C₆H₅COCl): This can also be used, though it is less common for this type of transformation.[5][7] The reaction is an equilibrium process, and purification can be more complex due to the benzoic acid byproduct.

For the synthesis of this compound, thionyl chloride or oxalyl chloride are the most authoritative and practical choices due to the high reactivity of the starting material and the ease of product isolation.[8][9]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is a self-validating system; successful synthesis will be confirmed by standard analytical techniques.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend 3-(2-Thienyl)acrylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM).

-

Reagent Addition: Slowly add thionyl chloride (1.2–2.0 eq) to the suspension at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 40-80°C, depending on the solvent) and stir until the reaction is complete. Monitor the reaction's progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude product can then be purified.

-

Purification: Depending on the physical state of the product, purification is achieved by vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Reactivity and Mechanistic Insights

This compound is a highly reactive electrophile. Its reactivity is dominated by the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.

Characteristic Reactions

-

Hydrolysis: Reacts rapidly with water to revert to 3-(2-Thienyl)acrylic acid. This necessitates handling under anhydrous conditions.

-

Esterification: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding esters.

-

Amidation: Reacts readily with primary and secondary amines to form amides. This is one of its most common applications in drug discovery for creating libraries of bioactive compounds. The Schotten-Baumann technique is a standard procedure for this transformation.[10]

Reactivity Pathway Diagram

Caption: Common nucleophilic substitution reactions of this compound.

Applications in Drug Development and Materials Science

The unique structure of this compound makes it a versatile intermediate for synthesizing complex molecules with potential biological activity or novel material properties.

-

Pharmaceutical Scaffolding: The thienyl-acrylamide core is a privileged scaffold in medicinal chemistry. Derivatives of 3-aryl-2-(2-thienyl)acrylonitriles have demonstrated significant activity against hepatoma (liver cancer) cells, acting as multi-kinase inhibitors, particularly targeting VEGFR-2.[11] The acryloyl chloride allows for easy derivatization to explore structure-activity relationships (SAR) by creating a diverse range of amides and esters.

-

Polymer and Materials Science: As a derivative of acryloyl chloride, this compound can be used to prepare specialized acrylate monomers.[5] These monomers can be incorporated into polymers to introduce the thiophene moiety, which is known for its electronic properties, leading to applications in conductive polymers, photosensitive materials, and anti-corrosion coatings.[12][13]

-

Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of various heterocyclic compounds and complex organic molecules where the thienyl-propenoyl unit is required. For instance, its precursor, 3-(2-thienyl)acrylic acid, has been used in the synthesis of benzothiazepinones, which act as glycogen synthase kinase-3β inhibitors.[4]

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular profile and straightforward synthetic pathways. Its high reactivity, governed by the acyl chloride group, makes it an essential tool for chemists in both academic and industrial research. The presence of the thiophene ring provides a gateway to novel pharmaceuticals, particularly in oncology, and advanced materials with tailored electronic properties. Proper handling under anhydrous conditions is critical to leveraging its full synthetic potential.

References

-

Wikipedia. Acryloyl chloride. [Link]

- Google Patents. CN104402703A - Synthetic method of acryloyl chloride.

-

PubChem. 3-(2-Thienyl)acrylic acid. [Link]

- Google Patents. CN109553526A - A kind of continuous producing method of acryloyl chloride.

-

PubChem. This compound. [Link]

-

007Chemicals. (2E)-3-(2-Thienyl)acryloyl chloride. [Link]

-

ResearchGate. How to synthesize acryloyl chloride?. [Link]

-

MDPI. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. [Link]

-

ResearchGate. Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is?. [Link]

-

PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]

-

Georganics. (2E)-3-(2-Thienyl)acrylic acid. [Link]

-

PubChem. Acryloyl chloride. [Link]

-

The Royal Society of Chemistry. Supplementary Information - Acid-cleavable polymers for simultaneous fast and slow release of functional molecules. [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. 007chemicals.com [007chemicals.com]

- 3. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]

- 5. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 6. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]

- 13. CN109553526A - A kind of continuous producing method of acryloyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 3-(2-Thienyl)acryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(2-Thienyl)acryloyl chloride, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles and supported by comparative data from related structures. The guide is designed to furnish researchers and drug development professionals with the critical insights necessary for the unambiguous identification, purity assessment, and elucidation of the molecular structure of this versatile reagent.

Introduction: The Significance of this compound

This compound, with the IUPAC name (E)-3-thiophen-2-ylprop-2-enoyl chloride, is a bifunctional molecule incorporating a thiophene ring, an α,β-unsaturated carbonyl system, and a reactive acyl chloride moiety.[1] The thiophene ring is a prevalent scaffold in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The acryloyl group serves as a Michael acceptor and a dienophile in various organic transformations, while the acyl chloride provides a highly reactive site for nucleophilic acyl substitution. The precise characterization of this compound is paramount to ensuring the integrity of subsequent synthetic steps and the quality of the final products.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its characteristic spectral fingerprints. Understanding the electronic environment of each atom is crucial for interpreting its NMR and IR data.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinylic and thiophene protons. The chemical shifts are influenced by the electron-withdrawing nature of the acryloyl chloride group and the aromaticity of the thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| Hα | ~6.5 - 6.8 | Doublet | Jαβ ≈ 15 | Located alpha to the carbonyl group, deshielded. The large coupling constant is characteristic of a trans relationship with Hβ. |

| Hβ | ~7.8 - 8.1 | Doublet | Jαβ ≈ 15 | Located beta to the carbonyl group and attached to the thiophene ring, resulting in significant deshielding. |

| H5' | ~7.6 - 7.8 | Doublet of doublets | J5'4' ≈ 5, J5'3' ≈ 1 | Coupled to H4' and H3' of the thiophene ring. |

| H3' | ~7.3 - 7.5 | Doublet of doublets | J3'4' ≈ 3.5, J3'5' ≈ 1 | Coupled to H4' and H5' of the thiophene ring. |

| H4' | ~7.1 - 7.3 | Doublet of doublets | J4'5' ≈ 5, J4'3' ≈ 3.5 | Coupled to H5' and H3' of the thiophene ring. |

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon and the carbons of the thiophene ring are expected to be the most downfield signals due to the influence of electronegative atoms and aromaticity.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~165 - 168 | The carbonyl carbon of the acyl chloride is highly deshielded. |

| Cβ | ~140 - 145 | The vinylic carbon attached to the thiophene ring is deshielded by the ring and the carbonyl group. |

| Cα | ~125 - 130 | The vinylic carbon alpha to the carbonyl group. |

| C2' (Thiophene) | ~138 - 142 | The carbon of the thiophene ring attached to the acryloyl group is deshielded. |

| C5' (Thiophene) | ~132 - 135 | Aromatic carbon in the thiophene ring. |

| C3' (Thiophene) | ~128 - 131 | Aromatic carbon in the thiophene ring. |

| C4' (Thiophene) | ~127 - 130 | Aromatic carbon in the thiophene ring. |

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and spectrometer frequency.

Caption: A generalized workflow for acquiring NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale for Assignment |

| C=O Stretch (Acyl Chloride) | ~1750 - 1780 | Strong, Sharp | The high frequency of the carbonyl stretch is characteristic of an acyl chloride due to the inductive effect of the chlorine atom. |

| C=C Stretch (Alkene) | ~1620 - 1640 | Medium | Conjugation with the carbonyl group and the thiophene ring lowers the frequency compared to an isolated double bond. |

| C=C Stretch (Thiophene) | ~1500 - 1550 | Medium | Characteristic stretching vibrations of the thiophene ring. |

| C-H Stretch (Thiophene) | ~3100 - 3120 | Medium | Aromatic C-H stretching vibrations. |

| C-H Stretch (Alkene) | ~3020 - 3050 | Medium | Vinylic C-H stretching vibrations. |

| C-Cl Stretch | ~700 - 800 | Medium to Strong | Stretching vibration of the carbon-chlorine bond. |

Note: Predicted frequencies are for a neat or KBr pellet sample. Actual values may vary depending on the sampling method.

Sources

reactivity of the acryloyl chloride group with nucleophiles

An In-depth Technical Guide to the Reactivity of the Acryloyl Chloride Group with Nucleophiles

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Acryloyl chloride (CH₂=CHCOCl) is a bifunctional reagent of paramount importance in modern organic synthesis, polymer science, and drug discovery.[1] Its structure, containing both a highly reactive acyl chloride and a conjugated α,β-unsaturated system, allows for a diverse array of chemical transformations. However, this dual reactivity also presents unique challenges in controlling selectivity between direct nucleophilic acyl substitution (1,2-addition) and conjugate (Michael) addition (1,4-addition). This guide provides a comprehensive technical overview of the principles governing the reactivity of acryloyl chloride with various nucleophiles. We will explore the underlying mechanistic pathways, detail the factors that dictate reaction outcomes, present field-proven experimental protocols, and offer insights into harnessing the full synthetic potential of this versatile chemical building block while maintaining stringent safety standards.

The Electronic Landscape of Acryloyl Chloride: A Tale of Two Electrophiles

The reactivity of acryloyl chloride is dominated by the strong electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen.[2] These effects render the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles. This is the primary driver for its participation in nucleophilic acyl substitution reactions, a characteristic it shares with other acid chlorides.[1][2]

However, the presence of the vinyl group in conjugation with the carbonyl introduces a second electrophilic site at the β-carbon. This α,β-unsaturated system can act as a Michael acceptor, leading to conjugate addition. The choice between these two pathways is a critical consideration in reaction design and is largely dictated by the nature of the attacking nucleophile.

Figure 2: General mechanism of nucleophilic acyl substitution.

Reaction with Amines (Amidation)

The reaction of acryloyl chloride with primary or secondary amines is a robust method for synthesizing N-substituted acrylamides, a critical functional group in pharmaceuticals and advanced polymers. [1][3]The reaction is very fast and exothermic. [1] Causality in Protocol Design:

-

Stoichiometry: Two equivalents of the amine are typically required. The first acts as the nucleophile, while the second serves as a base to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine. [1]* Alternative Base: Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl. [1]* Temperature Control: Due to the high exothermicity, reactions are almost always performed at low temperatures (e.g., 0 °C or below) with slow, controlled addition of the acryloyl chloride to the amine solution. This minimizes the formation of side products, including potential polymerization and Michael adducts. [4]

Reaction with Alcohols (Esterification)

Acryloyl chloride reacts readily with alcohols to form acrylate esters, which are vital monomers in the polymer industry. [5][6]The reaction is analogous to amidation and is also highly exothermic. [7] Causality in Protocol Design:

-

Base Requirement: A base (e.g., pyridine, triethylamine) is required to neutralize the generated HCl. [8]Unlike amidation, the alcohol is not basic enough to serve this role effectively.

-

Anhydrous Conditions: Acryloyl chloride reacts violently with water to produce acrylic acid and HCl. [1][5]Therefore, all reagents and solvents must be scrupulously dried to prevent hydrolysis of the starting material, which would reduce yield and complicate purification.

Conjugate (Michael) Addition: The Competing Pathway

While acyl substitution is common, the α,β-unsaturated nature of acryloyl chloride allows for a competing 1,4-conjugate addition, also known as the Michael addition. [9]This pathway is favored by "soft" nucleophiles.

Favored Nucleophiles for Michael Addition:

-

Thiols: Thiolates (RS⁻) are classic soft nucleophiles and are well-known to participate in Michael additions with α,β-unsaturated carbonyls. [10]* Enolates: Carbon nucleophiles like enolates can also add in a conjugate fashion. [9]* Cuprates: Organocuprates (Gilman reagents) are specifically designed to favor 1,4-addition over 1,2-addition.

The reaction of a thiol with an acrylate (the product of an acryloyl chloride reaction) is a well-established Michael addition. [10]While direct Michael addition on acryloyl chloride itself is less common as a primary synthetic route, it is a significant potential side reaction, especially with sulfur-based nucleophiles or under conditions that promote the formation of soft nucleophiles. [4][11]

Figure 3: Competing reaction pathways based on nucleophile type.

Data Presentation: Comparative Reactivity

The high reactivity of acryloyl chloride is a direct result of its electronic structure. The electron-withdrawing vinyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive than simple aliphatic acid chlorides like acetyl chloride. [2]A useful proxy for comparing the general reactivity of acid chlorides towards nucleophiles is their hydrolysis half-life. [2]

| Acid Chloride | Structure | Key Electronic Effect | Estimated Relative Reactivity |

|---|---|---|---|

| Acryloyl Chloride | CH₂=CHCOCl | Electron-withdrawing vinyl group | Very High |

| Acetyl Chloride | CH₃COCl | Weakly donating methyl group | High |

| Propionyl Chloride | CH₃CH₂COCl | Weakly donating ethyl group | High (Slightly < Acetyl) |

| Benzoyl Chloride | C₆H₅COCl | Resonance donation, inductive withdrawal | Moderate |

Table 1: A summary of the relative reactivity of common acid chlorides. The enhanced reactivity of acryloyl chloride is a key consideration for experimental design, often necessitating lower reaction temperatures and shorter reaction times. [2]

Experimental Protocols: A Self-Validating System

Adherence to a well-designed protocol is critical for success and safety. The following protocols represent best practices for common transformations.

Protocol: Synthesis of N-Benzylacrylamide

This protocol details the synthesis of an acrylamide using a primary amine.

Workflow Diagram:

Figure 4: Standard workflow for acrylamide synthesis.

Materials & Equipment:

-

Benzylamine

-

Triethylamine (Et₃N), distilled

-

Acryloyl chloride, stabilized

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer, stir bar

-

Round-bottom flask, inert atmosphere (N₂ or Ar)

-

Ice bath

-

Dropping funnel

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq) and anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir until homogeneous.

-

Cooling (Critical Step): Cool the flask to 0 °C using an ice-water bath. Causality: This is essential to dissipate the heat of reaction, preventing side reactions and polymerization.

-

Acryloyl Chloride Addition: Add a solution of acryloyl chloride (1.05 eq) in anhydrous DCM to a dropping funnel. Add the acryloyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography.

Safety: A Non-Negotiable Priority

Acryloyl chloride is a highly hazardous material and requires stringent safety precautions. [5][12]

-

Corrosive and Toxic: It causes severe skin burns and eye damage. [12]It is fatal if inhaled. [12]All manipulations must be performed in a certified chemical fume hood. [13]* Flammable: It is a highly flammable liquid and vapor. [12]Keep away from all sources of ignition.

-

Reactivity with Water: It reacts violently with water. [1][14]Use of water as an extinguishing agent is contraindicated. [13]All reactions must be conducted under anhydrous and preferably inert conditions. * Unstable: Acryloyl chloride can polymerize violently, especially when exposed to heat, light, or in the absence of an inhibitor. [14][15]It should be stored in a cool, dark place and used relatively quickly after purchase. * Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat. [16]

Conclusion

The reactivity of acryloyl chloride is a study in controlled chemical potential. Its highly electrophilic acyl chloride group provides a direct and efficient route to a vast array of acrylic acid derivatives, most notably acrylamides and acrylates. [1][6]The key to harnessing this reactivity lies in understanding the fundamental principles of nucleophilic acyl substitution and recognizing the potential for competing Michael addition pathways. By carefully selecting the nucleophile, controlling reaction parameters—especially temperature—and adhering to rigorous safety protocols, researchers can effectively utilize acryloyl chloride as a powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Understanding Acryloyl Chloride: A Key Player in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Acryloyl chloride. Wikipedia. [Link]

- Process for the manufacture of acryloyl chloride.

- Synthetic method of acryloyl chloride.

-

Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

-

Acryloyl chloride | C3H3ClO. PubChem. [Link]

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ResearchGate. [Link]

-

What is the alternative option for acrylyol chloride in the formation of PEG acrylation?. ResearchGate. [Link]

-

Acryloyl chloride. Grokipedia. [Link]

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]

-

Preparation of acryloyl chloride. PrepChem.com. [Link]

-

Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]

- Process for the preparation of N-substituted acrylamides.

-

Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

ACRYLYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

-

Nucleophilic Addition Versus Nucleophilic Acyl Substitution. YouTube. [Link]

-

Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. ResearchGate. [Link]

-

Best way to form C-C bond at acryloyl chloride carbonyl?. Reddit. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. grokipedia.com [grokipedia.com]

- 15. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 16. nj.gov [nj.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-(2-Thienyl)acryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is synthesized from authoritative sources. However, it is not a substitute for a formal risk assessment and the user's own due diligence. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety protocols.

Introduction: Understanding the Compound and its Associated Risks

3-(2-Thienyl)acryloyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its structure, featuring a reactive acryloyl chloride moiety attached to a thienyl group, makes it a versatile building block. However, the very features that impart its synthetic utility also present considerable safety and handling challenges.

The acryloyl chloride functional group is highly reactive and is the primary driver of the compound's hazardous properties. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide leverages safety data from the closely related and well-documented compound, acryloyl chloride, as a surrogate for the reactive functional group. This approach is based on the principle that the hazardous characteristics of the acryloyl chloride group will be the dominant safety concern.

This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for highly reactive acyl chlorides.

Hazard Analysis: A Multi-faceted Threat Profile

The primary hazards associated with this compound are driven by its high reactivity, particularly its violent reaction with water and nucleophiles. Exposure can lead to severe health consequences.

2.1. GHS Classification and Hazard Statements

Based on the data for acryloyl chloride, this compound is anticipated to fall under the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour. |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | 1A/1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

2.2. Reactivity and Incompatibilities

-

Violent Reaction with Water: this compound will react violently with water, including atmospheric moisture, to produce hydrochloric acid and 3-(2-thienyl)acrylic acid.[1][2][3] This reaction is highly exothermic and can lead to a dangerous increase in pressure within a sealed container.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines.[1][4] Reactions with these materials can be vigorous and exothermic.

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, phosgene, and carbon monoxide.[4]

-

Light Sensitivity and Polymerization: The acryloyl moiety is susceptible to polymerization, which can be initiated by light or heat. The compound may be stabilized with inhibitors like hydroquinone or its monomethyl ether.[5] Uncontrolled polymerization can be hazardous.

2.3. Health Hazards

-

Inhalation: Fatal if inhaled. Vapors are extremely destructive to the tissues of the mucous membranes and upper respiratory tract. Symptoms can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.

-

Skin Contact: Causes severe skin burns. The material can be absorbed through the skin, leading to systemic effects.

-

Eye Contact: Causes serious eye damage and burns. Contact can lead to permanent vision loss.

-

Ingestion: Harmful if swallowed. Can cause severe burns to the mouth, throat, and stomach.[4]

Safe Handling and Storage Protocols

A proactive and meticulous approach to handling and storage is paramount to ensuring the safety of laboratory personnel.

3.1. Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][6]

-

Ventilation: The laboratory should be well-ventilated, with a minimum of 6 air changes per hour to rapidly dissipate any fugitive emissions.[7]

-

Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.[1]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.[6]

-

Gloves: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[6] Employ proper glove removal technique to avoid skin contact.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[6] For larger quantities, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a full-face respirator with an appropriate cartridge (e.g., ABEK type) or a supplied-air respirator must be used.

3.3. Procedural Best Practices

-

Work Scale: Whenever possible, minimize the scale of reactions to reduce the potential impact of an incident.[7]

-

Weighing: To avoid exposure, do not weigh the compound in an open container on a balance outside of a fume hood.[7] The recommended procedure is to tare a sealed container, add the approximate amount of the chemical inside the fume hood, seal the container, and then weigh it.[7] Adjust the amount as needed within the fume hood.[7]

-

Moisture Control: Ensure all glassware and equipment are scrupulously dried before use.

-

Grounding and Bonding: Use spark-proof tools and ensure that containers are properly grounded and bonded during transfers to prevent static discharge, which could ignite the flammable vapors.[1][4]

-

Avoid Contamination: Do not allow the compound to come into contact with incompatible materials.

3.4. Storage

-

Container: Store in a tightly sealed, corrosion-resistant container.

-

Location: Keep in a cool, dry, well-ventilated, and locked area away from heat, sparks, and open flames.[5] A flammables cabinet is appropriate.

-

Inert Atmosphere: For long-term storage, consider sealing the container under an inert atmosphere.

-

Temperature: Some sources recommend refrigerated storage (2-8 °C).

Emergency Procedures: A Validated Response System

Rapid and correct response to an emergency is critical to mitigating harm.

4.1. First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][5][8]

-

Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[1][4][5]

4.2. Spill Response

The following workflow outlines the appropriate response to a small spill (less than 100 mL) within a fume hood. For larger spills or any spill outside of a fume hood, evacuate the area and contact emergency services.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 3. Acryloyl Chloride: Hazards, Safety & Industrial Uses | [cloudsds.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. nbinno.com [nbinno.com]

- 7. Acryloyl Chloride Exposure: Lessons Learned – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. kscl.co.in [kscl.co.in]

Methodological & Application

Application Notes and Protocols for N-Acylation using 3-(2-Thienyl)acryloyl Chloride

Introduction: The Strategic Importance of the Thienylacrylamide Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and material properties. The N-substituted 3-(2-thienyl)acrylamide scaffold represents a privileged structure, merging the favorable electronic and steric properties of the thiophene ring with the versatile reactivity of the acrylamide functional group. Thiophene and its derivatives are well-established bioisosteres of benzene and are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The acrylamide moiety, on the other hand, can serve as a covalent warhead in targeted drug design, forming stable bonds with specific amino acid residues in protein targets.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for N-acylation using 3-(2-thienyl)acryloyl chloride, a key reagent for accessing this important class of molecules.

Chemical Logic and Reaction Mechanism

The N-acylation of an amine with this compound is a classic example of a nucleophilic acyl substitution reaction.[4] The reaction proceeds via the addition of the nucleophilic amine to the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The overall transformation is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The most common set of conditions for this type of transformation is the Schotten-Baumann reaction, which is often performed in a two-phase system or in the presence of an organic base in an inert solvent.[5][6][7]

Figure 1: General mechanism of N-acylation.

Experimental Protocols

This section details the necessary procedures, from the preparation of the key reagent, this compound, to the final N-acylation reaction and purification of the product.

Part 1: Preparation of this compound

The acyl chloride is readily prepared from the corresponding carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a well-established and cost-effective method.[8][9]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-(2-Thienyl)acrylic acid | ≥98% | Commercially Available |

| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |

| Magnetic stirrer and stir bar | - | Standard Lab Equipment |

| Round-bottom flask | - | Standard Lab Equipment |

| Reflux condenser | - | Standard Lab Equipment |

| Heating mantle | - | Standard Lab Equipment |

| Rotary evaporator | - | Standard Lab Equipment |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-thienyl)acrylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the acid.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

-

The resulting crude this compound is typically used in the next step without further purification.

Figure 2: Workflow for the synthesis of the acyl chloride.

Part 2: General Protocol for N-Acylation

The following is a general and robust protocol for the N-acylation of a primary or secondary amine with the freshly prepared this compound. This procedure is an adaptation of the well-established Schotten-Baumann reaction conditions.[10]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Amine (primary or secondary) | Reagent Grade | Commercially Available |

| This compound | Freshly Prepared | As per Part 1 |

| Triethylamine (Et₃N) or Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |

| Brine (saturated aqueous NaCl) | - | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-(2-thienyl)acrylamide.[11]

Figure 3: Experimental workflow for N-acylation.

Characterization of Products

The successful synthesis of N-substituted 3-(2-thienyl)acrylamides can be confirmed by a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the thienyl protons, the vinylic protons of the acryloyl group (as doublets with a large coupling constant, typically >15 Hz for the trans isomer), and the protons of the N-substituent. The amide N-H proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbonyl carbon of the amide will typically appear in the range of 165-175 ppm. Signals for the carbons of the thiophene ring and the vinylic carbons will also be present in their characteristic regions.[12][13]

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch will be observed in the region of 1630-1680 cm⁻¹. An N-H stretching band will be present around 3300 cm⁻¹ for secondary amides.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product should be observed.

Troubleshooting and Key Considerations

-

Low Yield:

-

Ensure the this compound is freshly prepared and used immediately as it is sensitive to moisture.

-

Verify the purity and dryness of the amine, base, and solvent.

-

Consider using a slight excess of the acyl chloride (up to 1.2 equivalents).

-

-

Side Reactions:

-

The primary side reaction is the hydrolysis of the acyl chloride. This can be minimized by using anhydrous conditions and performing the reaction under an inert atmosphere.

-

For primary amines, di-acylation can occur, although it is generally not a major issue under these conditions. Using a stoichiometric amount of the acyl chloride can help to mitigate this.

-

-

Purification Challenges:

-

The triethylammonium chloride salt formed during the reaction is typically removed during the aqueous workup. If it persists, an additional water wash may be necessary.

-

If the product is difficult to separate from unreacted starting materials by column chromatography, consider recrystallization from an appropriate solvent system.

-

Safety Precautions

-

This compound is a reactive and corrosive substance that is sensitive to moisture. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][14]

-

Thionyl chloride is a highly corrosive and toxic reagent. All operations involving thionyl chloride must be conducted in a fume hood.

-

The N-acylation reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control, particularly during the initial stages of the reaction.

Applications in Research and Development

The N-substituted 3-(2-thienyl)acrylamide core is a valuable scaffold in several areas of research and development:

-

Medicinal Chemistry: These compounds serve as key intermediates in the synthesis of novel therapeutic agents targeting a range of diseases. The thiophene ring can engage in various interactions with biological targets, while the acrylamide group can be exploited for covalent inhibition.[1][2][15]

-

Materials Science: The polymerizable acrylamide functionality allows for the incorporation of the thienyl moiety into polymers, leading to materials with unique optical, electronic, and thermal properties.

-

Agrochemicals: The biological activity of thiophene-containing compounds extends to the development of new pesticides and herbicides.

References

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Research in Engineering and Science (IJRES), 13(6), 1-5.

-

Synthesis of N-aryl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamides 9a–d. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and characterization of new (N-Ethyl Acrylamide Mefenamate). (2025). Journal of Physics: Conference Series, 2623(1), 012013.

- Process for the manufacture of acryloyl chloride. (1995). Google Patents.

- Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. (2025). Biological and Molecular Chemistry, 3(4), 365-377.

- Thiophenyl thioacrylate and thiomethacrylate monomers, methods of preparing said monomers, intermediates, polymers thereof and optical components containing said polymers. (1986). Google Patents.

-